2-メチルグルタル酸

概要

説明

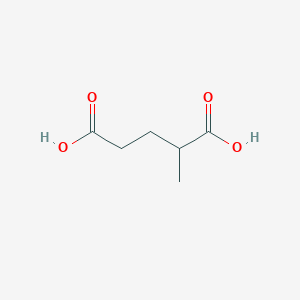

α-メチルグルタル酸: これらは、メチル分岐を持つアシル鎖を持つ脂肪酸です 。分子式がC6H10O4のジカルボン酸であり、さまざまな生化学的プロセスにおける役割で知られています。

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : CHO

- Molecular Weight : 146.14 g/mol

- Classification : Alpha-methyl-branched fatty acid; dicarboxylic acid.

Aerosol Studies

2MGA has been extensively studied in the context of atmospheric chemistry, particularly regarding its role in the formation of secondary organic aerosols (SOA). Research indicates that 2MGA can influence cloud condensation nuclei (CCN) properties, affecting climate models and weather patterns. A study conducted by Huang et al. (2023) examined the liquid-liquid phase separation (LLPS) of submicron aerosol particles composed of 2MGA and ammonium sulfate, revealing insights into their morphology and phase behavior under varying humidity conditions .

Key Findings :

- The phase diagram for LLPS in 2MGA+AS systems was constructed, highlighting its relevance in understanding aerosol behavior.

- The study utilized advanced techniques such as cryogenic-transmission electron microscopy (cryo-TEM) to observe aerosol morphology.

Metabolic Studies

2MGA is also significant in metabolic studies, particularly concerning its role as a biomarker for certain metabolic disorders. It is produced during the degradation of branched-chain amino acids and is involved in various metabolic pathways.

Clinical Relevance :

- Elevated levels of 2MGA have been associated with certain genetic disorders, such as 2-methylglutaric aciduria, which affects the body's ability to metabolize specific amino acids.

Analytical Chemistry

In analytical chemistry, 2MGA is employed as a standard for the quantification of methylated metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This application is crucial for metabolic profiling and understanding biochemical pathways in research settings .

Biodegradation Studies

Research has indicated that 2MGA can be used as a model compound to study microbial degradation processes. Its breakdown products can provide insights into the metabolic capabilities of various microorganisms, contributing to our understanding of bioremediation strategies for environmental cleanup.

Soil Chemistry

As a component of soil organic matter, 2MGA plays a role in nutrient cycling and soil health. Studies have shown that it can influence soil microbial communities and their enzymatic activities, which are vital for nutrient availability and soil fertility.

Case Studies

作用機序

α-メチルグルタル酸がその効果を発揮するメカニズムには、代謝経路における役割が含まれます。クレブス回路の中間体として機能し、さまざまな基質のエネルギーへの変換に関与しています。 この化合物は、α-ケトグルタル酸デヒドロゲナーゼやコハク酸デヒドロゲナーゼなどの酵素と相互作用し、アデノシン三リン酸(ATP)やその他の必須代謝産物の生成を促進します .

類似化合物の比較

類似化合物:

β-メチルグルタル酸:

α-ケトグルタル酸: クレブス回路の重要な中間体であり、メチル基の代わりにケト基を持つ点が異なります.

α-メチルグルタル酸の独自性: α-メチルグルタル酸の独自な構造は、第2炭素にメチル分岐を持つため、その類似体ではできない特定の生化学反応に関与することができます。 この構造上の違いにより、研究と工業的用途の両方で貴重な化合物となっています .

生化学分析

Biochemical Properties

2-Methylglutaric acid arises from the microbial metabolism of the isoprenoid alkaloid pristane

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

A study has shown that the experimental phase diagram of submicron 2-Methylglutaric acid and ammonium sulfate aerosol particles changes over time . As the equilibration time of submicron-sized aerosol particles was increased from 20 min to 60 min, the experimental phase diagram converges with the results for supermicron-sized particles .

Metabolic Pathways

2-Methylglutaric acid is involved in the metabolic pathway of fatty acid metabolism

準備方法

合成経路と反応条件:

エステル化と加水分解: 一般的な方法の1つは、グルタル酸のエステル化に続き、メチル化とそれに続く加水分解を行うことです。例えば、グルタル酸はメタノールとエステル化してジメチルグルタル酸を形成することができ、次にメチルヨウ化物と塩基の存在下でメチル化されます。

メチル化前駆体の酸化: 別の方法には、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、2-メチル-1,3-ブタンジオールなどのメチル化前駆体の酸化が含まれます.

工業生産方法: 工業生産では、多くの場合、収率と純度を最大限にするために、より効率的な触媒と最適化された反応条件が使用されます。 例えば、エステル化反応における固体酸触媒の使用や、酸化プロセスにおける連続フロー反応器の使用は、α-メチルグルタル酸の生産効率を向上させる可能性があります .

化学反応の分析

反応の種類:

酸化: α-メチルグルタル酸は、さまざまな酸化された誘導体を形成するために酸化反応を受けることができます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して、対応するアルコールに還元することができます.

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、三酸化クロム、過酸化水素。

還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム。

置換: 塩化チオニル、五塩化リン。

生成される主な生成物:

酸化: 2-メチルグルタル酸などの酸化された誘導体。

還元: 2-メチル-1,3-ブタンジオールなどの対応するアルコール。

科学研究への応用

α-メチルグルタル酸は、科学研究において幅広い用途を持っています。

化学: より複雑な有機分子の合成における構成要素として使用されます。

生物学: この化合物は、代謝経路における役割とその細胞プロセスへの影響について研究されています。

医学: 研究により、α-メチルグルタル酸は、代謝性疾患の治療や薬物の合成の前駆体としての潜在的な治療応用があることが示されています.

類似化合物との比較

Beta-Methylglutaric acid:

Alpha-Ketoglutaric acid: A key intermediate in the Krebs cycle, it differs by having a keto group instead of a methyl group.

Glutaric acid: The parent compound without the methyl branch, used in various industrial applications.

Uniqueness of Alpha-Methylglutaric Acid: Alpha-Methylglutaric acid’s unique structure, with a methyl branch on the second carbon, allows it to participate in specific biochemical reactions that its analogs cannot. This structural difference makes it a valuable compound in both research and industrial applications .

生物活性

2-Methylglutaric acid, also known as α-methylglutarate or 2-methylpentanedioate, is a methyl-branched fatty acid that plays a significant role in various biological processes. It is classified as an alpha, omega-dicarboxylic acid and is derived from the microbial metabolism of isoprenoid alkaloids like pristane. This compound has garnered attention due to its implications in metabolic pathways and potential health effects.

- Chemical Formula : CHO

- Molecular Weight : 146.14 g/mol

- CAS Number : 18069-17-5

- Structural Formula :

Physical Properties

| Property | Value |

|---|---|

| LogP (octanol-water) | 0.33 |

| pKa | 4.68 |

| Solubility | 40.6 g/L |

| Polar Surface Area | 74.6 Å |

Metabolic Role

2-Methylglutaric acid is involved in several metabolic pathways, particularly in the context of branched-chain amino acid (BCAA) metabolism. It has been identified as a potential biomarker for inflammation and energy metabolism disruptions, especially in chronic kidney disease (CKD) patients. Research suggests that alterations in its levels can indicate mitochondrial dysfunction and impaired fatty acid oxidation.

Case Study: Inflammation and Metabolomics

A study investigated the metabolomic profiles of patients with CKD, revealing that elevated levels of certain metabolites, including 2-methylglutaric acid, were associated with decreased inflammation risk. The statistical analysis demonstrated significant differences in metabolite concentrations between inflammatory and non-inflammatory states:

| Metabolite | Median (Inflammation = No) | Median (Inflammation = Yes) | p-value |

|---|---|---|---|

| 2-Methylglutaric acid | Not specified | Not specified | Not specified |

This finding highlights the compound's potential as a biomarker for assessing inflammatory conditions linked to metabolic disorders .

Uremic Toxins and Chronic Kidney Disease

In patients with stage 5 CKD, metabolites including 2-methylglutaric acid were implicated in energy production disturbances. The presence of this compound may reflect the body's compensatory mechanisms in response to uremic toxins, suggesting its role as a marker for monitoring disease progression .

Genetic Disorders

Elevated levels of 2-methylglutaric acid have been associated with certain metabolic disorders, such as methylmalonic acidemia and propionic acidemia, where defects in mitochondrial metabolism lead to toxic accumulation of organic acids. In these contexts, monitoring its concentration can be critical for diagnosis and management.

Clinical Studies

- Study on Inflammatory Markers : A comprehensive analysis demonstrated that specific metabolites including 2-methylglutaric acid could serve as indicators of inflammation status in CKD patients .

- Metabolomic Profiling : Investigations into the metabolic profiles of individuals with various conditions have consistently shown fluctuations in the levels of 2-methylglutaric acid correlating with disease states, particularly those involving mitochondrial dysfunction .

Experimental Studies

Research involving animal models has provided insights into how dietary intake and metabolic pathways influence the levels of 2-methylglutaric acid, suggesting that interventions targeting its metabolism could have therapeutic potential .

特性

IUPAC Name |

2-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYCMVICBNBXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021632 | |

| Record name | 2-Methylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

908 mg/mL | |

| Record name | 2-Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

617-62-9, 18069-17-5 | |

| Record name | 2-Methylglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyleneglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLGLUTARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYLGLUTARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methylglutaric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLGLUTARIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6769P7A6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。